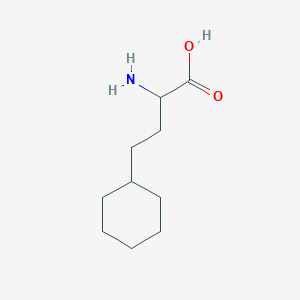

2-Amino-4-cyclohexylbutanoic acid

Overview

Description

2-Amino-4-cyclohexylbutanoic acid, also known as ACHB, is an organic compound with a molecular formula of C8H15NO2. It is an amino acid with a cyclohexyl side chain and is a derivative of the commonly used amino acid, alanine. ACHB has been studied extensively in the field of biochemistry, as it has been found to be a key component in various biochemical pathways. ACHB has been found to be involved in a number of different biochemical processes, such as protein synthesis, energy metabolism, and enzyme activity.

Scientific Research Applications

Biocatalytic Synthesis

2-Amino-4-cyclohexylbutanoic acid, an important amino acid, finds applications in stereoselective synthesis processes. Hernández et al. (2017) explored its synthesis through a biocatalytic one-pot cyclic cascade, combining an aldol reaction with stereoselective transamination. This method employed a class II pyruvate aldolase from E. coli and an S- or R-selective transaminase, starting from formaldehyde and alanine. The approach achieved high yields and product concentrations, indicating its efficiency for synthesizing this amino acid (Hernández et al., 2017).

Interaction with Proteins

The interaction of amino acid derivatives, including those related to 2-Amino-4-cyclohexylbutanoic acid, with proteins has been studied. Thakare et al. (2018) investigated the binding of carboxamide derivatives of amino acids with Bovine serum albumin (BSA) using ultrasonic interferometry. They found that binding was more significant at acidic pH and that the association constant decreased with increasing pH. This research helps understand the interaction dynamics of amino acid derivatives with proteins (Thakare et al., 2018).

Cyclization Reactions

Esgulian et al. (2017) studied the cyclization reactions of derivatives of 3-amino-2,4-dihydroxybutanoic acid, closely related to 2-Amino-4-cyclohexylbutanoic acid. They focused on the synthesis of cyclic derivatives like γ-lactones, oxazolidinones, oxazolines, and aziridines, demonstrating the versatility of amino acid derivatives in chemical synthesis (Esgulian et al., 2017).

Synthesis of Amino Acid Derivatives

The synthesis of various amino acid derivatives, including 2-Amino-4-cyclohexylbutanoic acid, is critical for pharmacological applications. Andruszkiewicz and Silverman (1990) synthesized a range of alkyl-substituted 4-aminobutanoic acid derivatives and tested them as substrates for gamma-aminobutyric acid aminotransferase. Their work contributes to the understanding of how modifications in amino acid structures can impact their biological activity (Andruszkiewicz & Silverman, 1990).

properties

IUPAC Name |

2-amino-4-cyclohexylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHKOHWUQAULOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-cyclohexylbutanoic acid | |

CAS RN |

5428-08-0 | |

| Record name | NSC12800 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

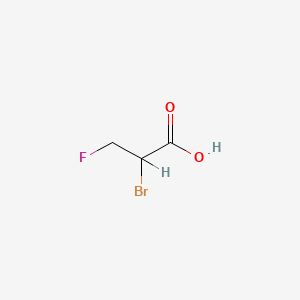

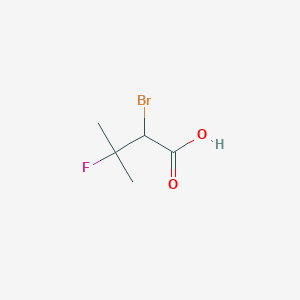

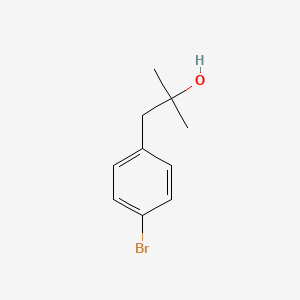

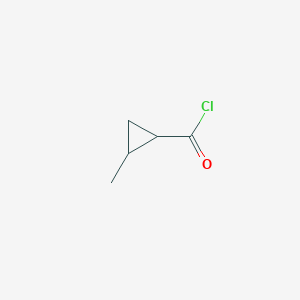

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

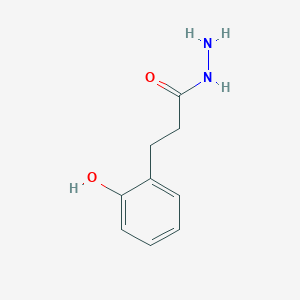

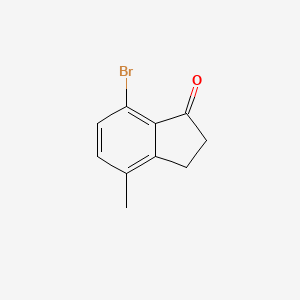

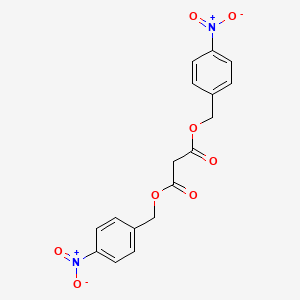

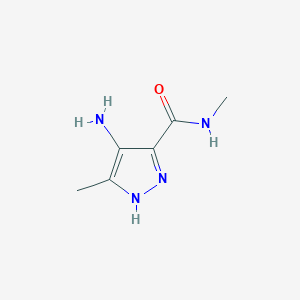

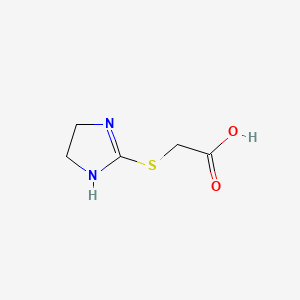

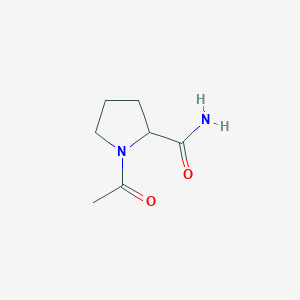

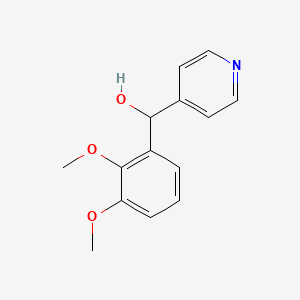

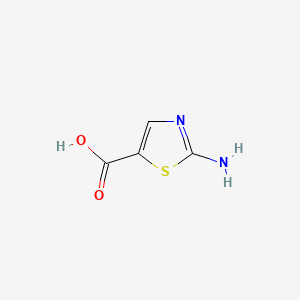

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.